UDP-3-O-acyl-GlcNAc (disodium)

Enzymology Antibacterial Drug Discovery Lipid A Biosynthesis

Authentic UDP-3-O-acyl-GlcNAc (disodium) is mandatory for accurate LpxC inhibition assays—the enzyme's catalytic efficiency increases 5×10⁶-fold on this acylated substrate vs. non-acylated UDP-GlcNAc. For antibacterial screening targeting LpxC (CHIR-090, LpxC-4, FG-2101), only this compound ensures valid IC50/Ki determination and avoids false lead advancement. Trusted for LpxA/LpxC/LpxD co-crystallography and lipid A pathway metabolomics.

Molecular Formula C31H51N3Na2O19P2
Molecular Weight 877.7 g/mol
Cat. No. B10862131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-3-O-acyl-GlcNAc (disodium)
Molecular FormulaC31H51N3Na2O19P2
Molecular Weight877.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.[Na+].[Na+]
InChIInChI=1S/C31H53N3O19P2.2Na/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43;;/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43);;/q;2*+1/p-2/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-;;/m1../s1
InChIKeyAKKQLFHUBQJEDX-GKTOLIBPSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-3-O-acyl-GlcNAc (disodium): The Essential Lipid A Intermediate for Gram-Negative Bacterial Research and Antimicrobial Discovery


UDP-3-O-acyl-GlcNAc (disodium), chemically designated as UDP-3-O-(3-hydroxytetradecanoyl)-N-acetylglucosamine disodium salt (C31H51N3Na2O19P2, MW 877.7 g/mol), is a nucleotide sugar derivative that serves as the committed substrate in the lipid A biosynthetic pathway of Gram-negative bacteria. It is the product of UDP-N-acetylglucosamine acyltransferase (LpxA) and the substrate for UDP-3-O-acyl-GlcNAc deacetylase (LpxC), a zinc-dependent metalloamidase that catalyzes the first committed step in the synthesis of the essential outer membrane component lipid A [1]. As the central intermediate linking early acylation to subsequent lipid A assembly, this compound is indispensable for maintaining the structural integrity and viability of pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica [2].

Why UDP-GlcNAc or Other Analogs Cannot Substitute for UDP-3-O-acyl-GlcNAc (disodium) in LpxC-Targeted Assays


The enzyme LpxC exhibits an absolute requirement for the 3-O-acyl moiety on its substrate; the non-acylated precursor UDP-GlcNAc is not a functional alternative. Steady-state kinetic analysis reveals that the ester-linked R-3-hydroxymyristoyl chain increases the catalytic efficiency (kcat/KM) of LpxC by 5 × 10⁶-fold compared to UDP-GlcNAc [1]. This extraordinary specificity arises from a dedicated hydrophobic pocket in the LpxC active site that accommodates the 14-carbon acyl chain, as demonstrated by crystal structures of enzyme-substrate complexes [2]. Furthermore, the LpxA-catalyzed synthesis of UDP-3-O-acyl-GlcNAc is thermodynamically unfavorable (Keq ≈ 0.01), meaning the compound is maintained at low steady-state concentrations and cannot be replaced by simpler nucleotide sugars that lack the acyl group [3]. Procurement of the authentic, acylated substrate is therefore non-negotiable for any experimental system aiming to recapitulate the native lipid A pathway or to accurately assess LpxC inhibition.

Quantitative Differentiation of UDP-3-O-acyl-GlcNAc (disodium): Comparator-Based Evidence for Scientific Procurement Decisions


LpxC Catalytic Efficiency: 5×10⁶-Fold Preference for UDP-3-O-acyl-GlcNAc Over UDP-GlcNAc

A direct head-to-head comparison of steady-state kinetic parameters for E. coli LpxC with the physiological substrate UDP-3-O-acyl-GlcNAc versus the non-acylated analog UDP-GlcNAc demonstrates that the acyl chain increases catalytic efficiency (kcat/KM) by 5 × 10⁶-fold [1]. This massive specificity differential establishes UDP-3-O-acyl-GlcNAc as the only suitable substrate for any assay designed to measure authentic LpxC activity, inhibitor potency, or pathway flux.

Enzymology Antibacterial Drug Discovery Lipid A Biosynthesis

LpxA Acyl Chain Selectivity: Structural Basis for C14 Preference in E. coli

E. coli LpxA is highly selective for R-3-hydroxymyristate (C14) as the acyl donor. Crystal structures of E. coli LpxA complexed with UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc (1.74 Å resolution) and UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc (C10; 1.85 Å) reveal a hydrophobic tunnel that precisely accommodates the 14-carbon chain; shorter chains fail to fully occupy the tunnel, while longer chains are sterically excluded [1]. In contrast, P. aeruginosa LpxA contains a hydrocarbon ruler residue (Met169) that constrains acyl chain length to C10 [2]. This species-specific selectivity underscores that the C14-acylated compound is the physiologically relevant substrate for E. coli LpxC and cannot be functionally replaced by C10 or C12 analogs.

Structural Biology Enzyme Specificity Lipid A Diversity

Thermodynamic Coupling: Unfavorable LpxA Equilibrium (Keq ≈ 0.01) Drives Pathway Commitment

The LpxA-catalyzed acylation of UDP-GlcNAc is highly thermodynamically unfavorable, with an equilibrium constant (Keq) of approximately 0.01 [1]. This means that at equilibrium, the ratio of UDP-3-O-acyl-GlcNAc to UDP-GlcNAc is 1:100. In vivo, the pathway is driven forward solely by the subsequent deacetylation catalyzed by LpxC, which irreversibly consumes UDP-3-O-acyl-GlcNAc. This tight thermodynamic coupling creates a unique metabolic context: the intermediate exists at extremely low steady-state concentrations and is critically dependent on LpxC activity. Experimental systems that lack LpxC or use alternative substrates cannot replicate this coupled equilibrium and will fail to accurately model flux through the lipid A pathway.

Metabolic Flux Biochemical Thermodynamics Pathway Regulation

Disodium Salt Solubility Advantage: 10 mM in DMSO Enables Reproducible Assay Preparation

The disodium salt form of UDP-3-O-acyl-GlcNAc achieves a solubility of 10 mM in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions in enzymatic assays . While comparative solubility data for the free acid or Tris salt forms are not available from primary literature at comparable concentrations, the disodium counterion enhances aqueous compatibility relative to the free acid by disrupting intermolecular hydrogen bonding and introducing ionic interactions with water molecules . For researchers requiring reproducible, concentrated stock solutions for high-throughput screening or detailed kinetic analyses, the disodium salt offers a well-characterized solubility profile that simplifies experimental workflow.

Formulation Solubility Assay Development

pH Stability Profile: Optimal Integrity at pH 6.0–8.0 for Reliable Enzymatic Assays

pH-dependent stability studies indicate that UDP-3-O-acyl-GlcNAc (disodium) maintains maximum integrity between pH 6.0 and 8.0, corresponding to the physiological pH range optimal for LpxC activity . Within this range, the compound retains greater than 95% stability over extended periods under controlled temperature conditions. Outside this window, degradation accelerates: under acidic conditions (pH < 6.0), acid-catalyzed ester hydrolysis predominates, while alkaline conditions (pH > 8.5) promote base-catalyzed hydrolysis of the 3-O-acyl linkage [1]. This narrow stability window is a consequence of the ester bond's inherent lability and is consistent with the pH optima reported for LpxC enzymatic activity (pKa values of 6.5 and 7.4 for product affinity) [2].

Stability Buffer Optimization Assay Reproducibility

Conserved Kinetic Parameters Across Species: LpxC Km and kcat Comparable in E. coli and R. leguminosarum

Kinetic characterization of LpxC orthologs using UDP-3-O-acyl-GlcNAc as substrate reveals remarkable conservation of catalytic parameters. For R. leguminosarum LpxC, the KM is 4.8 µM and kcat is 1.7 s⁻¹ [1]; these values are similar to those reported for E. coli LpxC [2]. The E. coli enzyme exhibits a kcat/KM of 1.3 × 10⁵ M⁻¹s⁻¹, underscoring the high catalytic efficiency across Gram-negative species [3]. This conservation validates the use of the compound as a universal substrate for LpxC ortholog screening and confirms that the C14-acylated substrate is recognized similarly by LpxC enzymes from diverse pathogens, including P. aeruginosa, N. meningitidis, and H. pylori [1].

Enzyme Kinetics Species Comparison Assay Validation

High-Value Application Scenarios for UDP-3-O-acyl-GlcNAc (disodium) Based on Verified Quantitative Evidence


Validation of LpxC Inhibitor Potency in Gram-Negative Antibacterial Drug Discovery

The 5 × 10⁶-fold preference of LpxC for UDP-3-O-acyl-GlcNAc over UDP-GlcNAc [1] mandates the use of the authentic acylated substrate in all LpxC inhibition assays. For pharmaceutical and biotech screening programs targeting LpxC as an antibacterial drug target (e.g., CHIR-090, LpxC-4, or non-hydroxamate inhibitors like FG-2101), only assays employing UDP-3-O-acyl-GlcNAc (disodium) can accurately measure true inhibitor potency (Ki, IC50) and binding kinetics. Use of alternative substrates or substrate analogs risks mischaracterizing inhibitor activity, potentially leading to false advancement of inactive compounds or dismissal of potent leads.

Structural Biology of Lipid A Biosynthesis Enzymes Using Authentic Substrate

Crystal structures of E. coli LpxA in complex with UDP-3-O-acyl-GlcNAc at 1.74 Å resolution have definitively mapped the hydrophobic tunnel that dictates C14 acyl chain selectivity [2]. For structural biologists aiming to solve co-crystal structures of LpxA, LpxC, or LpxD with their physiological substrates, the C14-acylated compound is essential. Shorter-chain analogs (e.g., C10) fail to fully occupy the substrate-binding tunnel and may induce non-native conformational states, as demonstrated by the distinct binding modes of C14 vs. C10 acyl chains in LpxA [2].

Mechanistic Studies of LpxA/LpxC Metabolic Channeling and Pathway Flux Control

The highly unfavorable equilibrium of LpxA (Keq ≈ 0.01) [3] and the subsequent irreversible deacetylation by LpxC create a tightly coupled metabolic module that is central to understanding flux control in lipid A biosynthesis. Researchers investigating the regulatory mechanisms governing LpxC degradation by FtsH/LapB/YejM, or those modeling the pathway dynamics using systems biology approaches, require the authentic intermediate to validate their models. The compound's well-characterized pH stability profile (optimal pH 6.0–8.0) [4] further ensures that in vitro reconstitution experiments accurately reflect the physiological conditions under which this metabolic channeling operates.

Quality Control Standard for Lipid A Intermediate Quantification in Metabolomics and Natural Product Discovery

Given the conserved kinetic parameters of LpxC across diverse Gram-negative species [5], UDP-3-O-acyl-GlcNAc (disodium) serves as an ideal reference standard for LC-MS/MS or NMR-based metabolomics workflows aimed at quantifying lipid A pathway intermediates in bacterial extracts. Its well-defined molecular formula (C31H51N3Na2O19P2, MW 877.7 g/mol) and solubility profile (10 mM in DMSO) facilitate the preparation of calibration curves and spiked controls. This application is particularly relevant for natural product discovery programs screening for novel inhibitors of lipid A biosynthesis, where accurate quantification of substrate depletion is a critical readout.

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